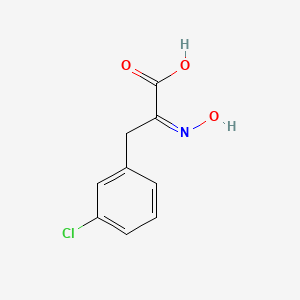![molecular formula C22H17FN4O3 B2980496 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 921873-67-8](/img/structure/B2980496.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a pyrido[3,2-d]pyrimidine core. This compound is of interest due to its potential pharmacological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of a benzyl-substituted dione with a pyrido[3,2-d]pyrimidine precursor under controlled acidic or basic conditions. These reactions often require the use of protective groups to selectively activate specific positions on the ring structure.
Industrial Production Methods: For industrial-scale production, this compound can be synthesized through multi-step batch processes, incorporating solvent purification stages and crystallization steps to ensure high yield and purity. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride, facilitating the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, Hydrogen peroxide
Reducing Agents: Lithium aluminium hydride, Sodium borohydride
Nucleophiles: Sodium hydride, Potassium carbonate
Reaction Conditions: Typically, reactions are conducted under an inert atmosphere, with controlled temperature and pressure.
Major Products: The major products from these reactions include substituted pyrido[3,2-d]pyrimidine derivatives, with variations in functional groups depending on the type and position of substitution.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecular architectures. It is used in the synthesis of heterocyclic compounds with potential biological activities.
Biology: Its derivatives are investigated for their ability to bind specific biological targets, such as enzymes and receptors, to modulate their activity.
Medicine: The compound has potential therapeutic applications, particularly as an antineoplastic and antimicrobial agent. Its ability to inhibit certain enzymes involved in disease pathways is a focal point of research.
Industry: In the pharmaceutical industry, it is utilized in the development of new drug candidates. Its unique structure aids in the design of molecules with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, potentially inhibiting or activating their function. This interaction can modulate signaling pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-1-yl-acetamide
N-(4-chlorophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
This uniqueness confers specific pharmacokinetic and pharmacodynamic properties that make it a promising candidate for further drug development.
Have I sparked an interest or do you need more details on any specific part?
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADULVHFLYWGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2980413.png)
![N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2980415.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)

![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2980425.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)



![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)

